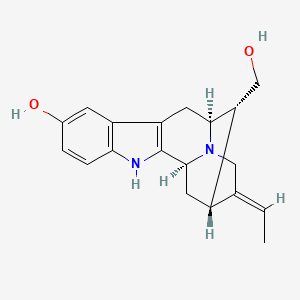

Sarpagine

Description

Historical Context of Isolation and Initial Structural Elucidation

The natural product sarpagine was first isolated in 1953 from an extract of the Indian snakeroot, Rauwolfia serpentina. uni-konstanz.de This isolation was achieved independently by Bodendorf and Eder, who initially named the alkaloid raupin, although they assigned an incorrect sum formula. uni-konstanz.de In the same year, Stoll and Hofmann also successfully isolated the same alkaloid from the same plant species. uni-konstanz.de Early isolation and structural work on related alkaloids, particularly from the Alstonia genus, were conducted by researchers such as Elderfield and Schmid. nih.gov The structural elucidation of these complex molecules often involved degradation studies and spectroscopic techniques. slideshare.net The determination of the absolute configurations of the stereogenic centers, such as those at C-3, C-5, C-15, and C-16 in this compound, was crucial for understanding their precise structures. nih.gov

Chemotaxonomic Distribution and Botanical Sources (e.g., Rauwolfia and Alstonia genera)

This compound and this compound-related alkaloids are predominantly found in plants belonging to the family Apocynaceae. nih.gov The most important genera known to contain these alkaloids are Rauwolfia and Alstonia. uni-konstanz.denih.gov Rauwolfia serpentina, the source of the initial isolation of this compound, is a well-known example. uni-konstanz.deslideshare.net Species within the Alstonia genus are also rich sources of this compound-type and related macroline (B1247295) alkaloids. nih.govmdpi.com Other plant genera in the Apocynaceae family, such as Catharanthus and Vinca, also contain members of the this compound and ajmaline (B190527) families. uni-konstanz.de Beyond Apocynaceae, this compound-type indole (B1671886) alkaloids have also been isolated from plants in the Rubiaceae and Loganiaceae families. wisconsin.edu Alkaloids of this type can be isolated from various parts of the plants, including leaves, twigs, stems, bark, and roots. uni-konstanz.de

Structural Classification within Monoterpenoid Indole Alkaloids (this compound/Ajmaline/Macroline Type)

This compound alkaloids are classified within the broader group of monoterpenoid indole alkaloids, specifically as belonging to the this compound/ajmaline/macroline type. nih.govresearchgate.netnih.gov This classification reflects shared structural features and common biogenetic origins. nih.govresearchgate.net The this compound skeleton is characterized by a rigid, cage-like structure that incorporates an indole moiety fused with an azabicyclo[3.3.1]nonane and an azabicyclo[2.2.2]octane system. researchgate.netacs.org A characteristic feature of this compound-type alkaloids is the presence of an exocyclic (E)-ethylidene side chain. tandfonline.com

The this compound alkaloids are structurally related to the ajmaline alkaloids, sharing important similarities such as the presence of a quinuclidine (B89598) ring and a C-5–C-16 linkage. nih.gov The absolute configurations of the stereogenic centers at C-3, C-5, and C-15 are often identical between the this compound and ajmaline series, with a key difference typically occurring at C-16, which is antipodal in the ajmaline series compared to the this compound series. nih.gov Macroline alkaloids are also closely related to the this compound group, and both series are believed to originate from common biogenetic intermediates. nih.gov While macroline itself has not always been isolated as a natural product, it is considered a biomimetic precursor to many Alstonia alkaloids. nih.gov The this compound/ajmaline/macroline family represents one of the most significant groups of structurally related natural products within the monoterpenoid indole alkaloids. nih.govnih.gov The number of known this compound-related alkaloids has grown considerably, with over 200 identified compounds, including both monomeric and bisindole alkaloids. nih.gov

Here is a table summarizing some of the key plant genera known to contain this compound-type alkaloids:

| Genus | Family |

| Rauwolfia | Apocynaceae |

| Alstonia | Apocynaceae |

| Gelsemium | Loganiaceae |

| Gardneria | Apocynaceae |

| Catharanthus | Apocynaceae |

| Vinca | Apocynaceae |

| Tabernaemontana | Apocynaceae |

| Rhazya | Apocynaceae |

| Diplorhynchus | Apocynaceae |

Propriétés

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVQHYQGTTVKDE-CCUKBNNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023593 | |

| Record name | Sarpagan-10,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-68-8 | |

| Record name | Sarpagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpagan-10,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarpagan-10,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARPAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD54MPV6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Key Intermediates and Biosynthetic Precursors

The biosynthesis of sarpagine-type alkaloids begins with the condensation of two key precursors: tryptamine (B22526) and secologanin (B1681713). wikipedia.orgwikipedia.org Tryptamine is an indole (B1671886) alkaloid derived from the amino acid tryptophan. wikipedia.orgnih.gov Secologanin is a secoiridoid monoterpene synthesized via the mevalonate (B85504) pathway. wikipedia.org The coupling of tryptamine and secologanin is a pivotal step in the biosynthesis of a vast array of monoterpene indole alkaloids, including this compound. wikipedia.orgwikipedia.org This condensation yields strictosidine (B192452), a central intermediate in the biosynthesis of numerous pharmaceutically important MIAs. wikipedia.org

Enzymology of this compound Biosynthesis

The conversion of strictosidine to this compound involves several enzymatic steps, with specific enzymes catalyzing key cyclization and rearrangement reactions.

Strictosidine Synthase and Glucosidase Activity

The initial step in the pathway is catalyzed by strictosidine synthase (STR), which mediates the Pictet-Spengler condensation between tryptamine and secologanin to form strictosidine. wikipedia.org Strictosidine is a glucoalkaloid, meaning it contains a glucose moiety. wikipedia.org Following the formation of strictosidine, the glucose unit is typically removed by a strictosidine glucosidase. This deglycosylation step is crucial as the resulting unstable aglycone undergoes further spontaneous or enzyme-catalyzed cyclizations and rearrangements leading to the diverse structures of MIAs.

Sarpagan Bridge Enzymes (SBEs) and Rhazimal Synthases (RHS)

A key step in the formation of the sarpagan scaffold is the creation of the C5-C16 bond, often referred to as the sarpagan bridge. unb.canih.gov This cyclization is catalyzed by a class of enzymes known as Sarpagan Bridge Enzymes (SBEs). unb.caresearchgate.net SBEs are cytochrome P450 monooxygenases that catalyze the oxidative cyclization of geissoschizine, an intermediate derived from strictosidine aglycone. unb.caresearchgate.netnih.govbiorxiv.org This reaction leads to the formation of polyneuridine (B1254981) aldehyde, a direct precursor to this compound alkaloids. nih.govbiorxiv.orgresearchgate.net

Rhazimal synthases (RHSs) are homologous cytochrome P450 enzymes that also act on geissoschizine but catalyze a different cyclization, forming a C7-C16 bond, which leads to the akuammiline-type alkaloids like rhazimal. researchgate.netbiorxiv.orgresearchgate.netnih.gov While both SBEs and RHSs utilize geissoschizine as a substrate, their distinct regioselectivity in cyclization dictates the divergent pathways leading to sarpagan and akuammiline (B1256633) scaffolds. researchgate.netbiorxiv.orgresearchgate.netnih.gov

Role of Cytochrome P450 Enzymes in Scaffold Formation

Cytochrome P450 monooxygenases play a critical role throughout the biosynthesis of this compound alkaloids. unb.canih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net Beyond the Sarpagan Bridge Enzymes (SBEs), other P450 enzymes are involved in various oxidative steps, including hydroxylations and further cyclizations, that contribute to the final this compound scaffold. These enzymes exhibit remarkable substrate specificity and regioselectivity, ensuring the correct formation of the complex polycyclic ring system characteristic of this compound.

Stereochemical Control in Biosynthetic Transformations

Stereochemical control is paramount in the biosynthesis of this compound alkaloids, particularly at the C-16 position. The stereochemical configuration at C-16 is a key determinant distinguishing the sarpagan and ajmaline (B190527) alkaloid families. uni-konstanz.de While SBEs can generate diastereomers with different C-16 stereochemistry (16S and 16R), downstream enzymes, such as esterases and deformylases, can further epimerize and alter the stereochemical configuration at this position, leading to the diverse array of naturally occurring this compound alkaloids with specific C-16 stereochemistries. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org Research has investigated the enzymatic control over C-16 stereochemistry during SBE-mediated and RHS-mediated transformations, providing insights into how diastereomeric intermediates contribute to sarpagan MIA biosynthesis. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org

Chemo-Enzymatic Approaches to this compound-Type Alkaloid Assembly

The complexity of this compound alkaloids has also led to the exploration of chemo-enzymatic approaches for their synthesis. These strategies combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical transformations to assemble the this compound scaffold. scispace.comwikipedia.org Enzymes like strictosidine synthase and strictosidine glucosidase have been utilized as tools to generate key intermediates and facilitate diversity-oriented synthesis of sarpagan-ajmalan-type alkaloids. scispace.com Chemo-enzymatic processes involving metal-catalyzed reactions and biocatalytic asymmetric desymmetrization have been developed to construct the chiral N-bridged scaffold found in this compound and related alkaloids. acs.org These approaches highlight the potential of integrating enzymatic steps into synthetic routes to access complex natural products like this compound alkaloids. acs.orgdntb.gov.ua

The this compound, macroline (B1247295), and ajmaline alkaloids represent a significant group of monoterpenoid indole alkaloids (MIAs) found primarily in plants of the Apocynaceae family, such as Rauvolfia serpentina and Alstonia scholaris. These alkaloid classes share a common biosynthetic origin, diverging from central intermediates through distinct enzymatic transformations that lead to their characteristic structural skeletons nih.govnih.govmdpi.commdpi.com.

The biosynthesis of these alkaloids begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR), forming strictosidine. Strictosidine is a pivotal intermediate for the biosynthesis of nearly all MIAs researchgate.netunb.ca. Following the formation of strictosidine, strictosidine β-glucosidase (SGD) catalyzes the removal of the glucose moiety, leading to a reactive aglycone that undergoes further enzymatic modifications researchgate.netunb.caingentaconnect.com.

A key branching point in the pathways leading to this compound and ajmaline/macroline alkaloids involves the formation of the sarpagan-bridge, a C-5/C-16 bond nih.gov. This crucial cyclization is catalyzed by the sarpagan bridge enzyme (SBE), a cytochrome P450 monooxygenase researchgate.netnih.govnih.gov. SBE facilitates the oxidative cyclization of geissoschizine, an intermediate derived from strictosidine aglycone, to form polyneuridine aldehyde, a precursor to this compound-type alkaloids researchgate.netnih.govuni-konstanz.de.

Polyneuridine aldehyde is then acted upon by polyneuridine aldehyde esterase (PNAE), a highly substrate-specific enzyme that converts the monoterpenoid C10-unit into a C9-unit at this stage rsc.orgrsc.orgthieme-connect.com. This enzymatic step is crucial for the formation of the this compound skeleton. The product, 16-epivellosimine, can then undergo epimerization to vellosimine (B128456), which can be further reduced to normacusine B by vellosimine reductase uni-konstanz.dersc.orgbiorxiv.org.

The biosynthesis of ajmaline and macroline diverges from the this compound pathway after the formation of intermediates like polyneuridine aldehyde or related sarpagan structures. While this compound alkaloids retain a specific C-16 stereochemistry (typically exo), the pathway to ajmaline involves transformations that lead to a different configuration at C-16 (endo) and the formation of an additional five-membered ring (ring F) through a C-7/C-17 bond mdpi.comuni-konstanz.de.

Enzymes further downstream in the ajmaline pathway, characterized in Rauvolfia serpentina, include vinorine (B1233521) synthase (VS), which is involved in the formation of vinorine, and vinorine hydroxylase (VH), a cytochrome P450 that hydroxylates vinorine to form vomilenine (B1248388) researchgate.netingentaconnect.comresearchgate.netqmul.ac.uk. Vomilenine is a central intermediate in ajmaline biosynthesis, undergoing reductions catalyzed by vomilenine reductase (VR) and 1,2-dihydrovomilenine (B1246003) 19,20-reductase (DHVR) to eventually yield ajmaline researchgate.netunb.caqmul.ac.ukexpasy.orgnih.gov. Acetylajmalan esterase (AAE) and norajmaline (B1263583) N-methyltransferase (NAMT) are also involved in the later stages of ajmaline biosynthesis researchgate.netingentaconnect.combenthamdirect.com.

The structural relationship between this compound, macroline, and ajmaline alkaloids is evident in the presence of the quinuclidine (B89598) ring and the C-5–C-16 linkage in both this compound and ajmaline series nih.gov. Macroline alkaloids are also closely related and can be interconverted with this compound alkaloids in a synthetic sense via Michael-type reactions mdpi.com. The biosynthesis of these related classes highlights how a common enzymatic mechanism, particularly the action of enzymes like SBE, can lead to diverse structural outcomes depending on the specific substrates and subsequent enzymatic steps nih.gov.

Total Synthesis and Advanced Synthetic Methodologies

Retrosynthetic Analysis Strategies for the Sarpagine Core

Retrosynthetic analysis of the this compound core often focuses on dissecting the complex polycyclic structure into simpler, readily available precursors. A common strategy involves identifying key disconnections that allow for the convergent assembly of the indole-fused cage system. Approaches have included disconnecting bonds within the azabicyclo[3.3.1]nonane and azabicyclo[2.2.2]octane moieties. sogang.ac.kr For instance, a retrosynthetic pathway for normacusine B, a this compound alkaloid, has been proposed involving the disconnection of the C15−C20 bond from a tetracyclic intermediate. sogang.ac.kr Another strategy targets the assembly of the caged scaffold through critical bridged skeleton-forming steps. sci-hub.se

Stereoselective and Enantioselective Total Synthesis Approaches

Achieving precise stereochemical control is paramount in this compound synthesis due to the presence of multiple stereocenters. sogang.ac.kr Various stereoselective and enantioselective methodologies have been developed to address this challenge.

The asymmetric Pictet-Spengler reaction is a powerful tool widely employed in the synthesis of tetrahydro-β-carbolines, a key intermediate in the synthesis of many indole (B1671886) alkaloids, including this compound. chemrxiv.org, nih.gov This reaction involves the condensation of a β-arylethylamine (such as tryptamine (B22526) or its derivatives) with an aldehyde or ketone, followed by cyclization. nih.gov Asymmetric versions of this reaction, particularly utilizing chiral tryptophan derivatives, have been successfully applied to establish the correct stereochemistry at key positions in the this compound core, such as C3 and C5. sogang.ac.kr, nih.gov, nih.gov, acs.org, acs.org, nih.gov Extension of this methodology to bulkier Nb-alkylated tryptophan derivatives has led to improved stereospecific access to the bicyclo[3.3.1]nonane core with excellent diastereoselectivity. nih.gov

The Bischler-Napieralski cyclization is a well-established method for generating imines from formamides, which can then participate in subsequent cyclization reactions. researchgate.net In the context of this compound synthesis, the imine generated via a Bischler-Napieralski reaction can serve as a key intermediate for constructing the polycyclic framework. researchgate.net, springernature.com, researchgate.net, dntb.gov.ua

The homo-Mannich reaction, which involves the reaction of a homoenolate equivalent with an imine or iminium ion, has also been utilized for the synthesis of the this compound core. researchgate.net, springernature.com, researchgate.net, dntb.gov.ua, acs.org A notable approach combines the Bischler-Napieralski cyclization with a homo-Mannich reaction of cyclopropanol (B106826). researchgate.net, springernature.com, researchgate.net, dntb.gov.ua, acs.org This sequence, starting from L-tryptophan esters, provides a protecting-group-free and redox-economic four-step access to the tetracyclic this compound core. researchgate.net, springernature.com, researchgate.net, dntb.gov.ua This strategy relies on mild conditions for the Bischler-Napieralski cyclization to accommodate the acid-labile cyclopropanol and specific conditions for the homo-Mannich reaction with the resulting iminium partner. springernature.com

Transition metal catalysis, particularly using palladium and nickel, has played a significant role in the construction of the this compound skeleton. Palladium-catalyzed cyclization and cross-coupling reactions have been employed to form key carbon-carbon bonds. sogang.ac.kr, nih.gov, acs.org, nih.gov, acs.org, capes.gov.br For instance, palladium-catalyzed intramolecular cross-coupling reactions have been used to synthesize pentacyclic ketones, which are important intermediates in the synthesis of C-19 methyl-substituted this compound alkaloids. acs.org An intramolecular palladium (enolate-mediated) coupling reaction has also been utilized to introduce the C(19)−C(20) E-ethylidene function in this compound alkaloids with stereospecificity. capes.gov.br

Nickel-catalyzed reactions, such as the reductive Heck coupling, have also been successfully applied in this compound synthesis to assemble specific ring systems, such as the azabicyclo[2.2.2]octane ring. sogang.ac.kr, figshare.com Nickel catalysis is known for its ability to facilitate selective radical chemistry and is increasingly used in cross-coupling reactions relevant to natural product synthesis. nih.gov

Due to the close structural and biogenetic relationship between this compound, ajmaline (B190527), and macroline (B1247295) alkaloids, unified synthetic strategies have been developed to access members of these families from common intermediates. uni.lu, researchgate.net, mdpi.com, nih.gov, semanticscholar.org, acs.org, researchgate.net, wisconsin.edu These strategies often leverage key reactions that can be applied to precursors leading to different members of this alkaloid class.

One general approach involves the asymmetric Pictet-Spengler reaction and a stereocontrolled Dieckmann cyclization to prepare key tetracyclic ketone intermediates that serve as templates for the synthesis of macroline-related this compound and ajmaline alkaloids. acs.org, researchgate.net, capes.gov.br Another unified strategy utilizes an ambidextrous Pictet-Spengler reaction/Dieckmann cyclization process, allowing for the synthesis of both natural and unnatural enantiomers of C-19 methylated this compound/macroline/ajmaline-type alkaloids starting from either D- or L-tryptophan. wisconsin.edu

Key transformations in these unified approaches include palladium-mediated enolate cross-coupling, regiospecific hydroboration, and the Tollens reaction for further functionalization of the core structures. researchgate.net

Synthesis of this compound Analogues and Non-Natural Congeners for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogues and non-natural congeners is crucial for exploring the structure-activity relationships (SAR) of this class of alkaloids and identifying compounds with enhanced biological activities. uni.lu, researchgate.net, springernature.com, researchgate.net, dntb.gov.ua, acs.org, morressier.com Synthetic routes have been developed with the flexibility to introduce variations in the this compound core and its substituents.

Diversified syntheses of this compound alkaloids and analogues have been achieved using methodologies such as the Bischler-Napieralski and homo-Mannich sequence, allowing for the preparation of a range of derivatives from L-tryptophan esters. springernature.com, researchgate.net, dntb.gov.ua An improved synthetic sequence designed for gram-scale production has facilitated the synthesis of this compound alkaloids and ten non-natural congeners for SAR studies. researchgate.net, morressier.com These studies have led to the identification of analogues with improved activities, highlighting the value of synthetic modifications in discovering potential therapeutic agents. springernature.com, researchgate.net, dntb.gov.ua

Development of Novel Chemical Transformations for this compound Scaffolds

Research into the synthesis of this compound alkaloids has driven the development of novel chemical transformations to construct their characteristic scaffolds. One approach involves the use of a Mannich-type cyclization to build the indole-fused azabicyclo[3.3.1]nonane core, a common intermediate for this compound, ajmaline, and koumine (B8086292) type alkaloids. researchgate.netnih.gov Another strategy has employed a SmI2-mediated coupling to form the aza-bridged E-ring. researchgate.netnih.gov Stereoselective olefinations have been developed to install specific alkene configurations at the C-19 position, relevant to various natural alkaloids. researchgate.netnih.gov Additionally, an iodo-induced cyclization has been utilized to create vicinal all-carbon quaternary centers found in koumine-type alkaloids, which are structurally related to this compound. researchgate.netnih.gov

Other notable transformations include an aza-Achmatowicz/indole cyclization cascade for generating the azabicyclo[3.3.1]nonane structure and a regioselective elimination reaction to form the ethylidene motif present in alkaloids like vellosimine (B128456) and normacusine B. researchgate.net A diastereoselective indole oxidative rearrangement has also been employed to synthesize spirooxindole structures found in some related alkaloids. researchgate.net Photocatalytic nitrogen-centered radical cascade reactions have been developed to assemble the tetrahydrocarbolinone skeleton, a key feature in the synthesis of normacusine B. acs.orgresearchgate.netsogang.ac.krresearchgate.net Titanium-mediated intramolecular amide-alkene coupling has been used to construct the bridged azabicyclo[3.3.1]nonane moiety, while nickel-catalyzed reductive Heck coupling has been applied to assemble the azabicyclo[2.2.2]octane ring system. acs.orgresearchgate.netsogang.ac.krresearchgate.net

More recent strategies involve a tandem sequential oxidative cyclopropanol ring-opening cyclization and a cooperative organo/metal-assisted ketone α-allenylation to build the bicyclo[3.3.1]nonane and bicyclo[2.2.2]octane skeletons, respectively. sci-hub.se A Bischler-Napieralski and homo-Mannich sequence has also been explored for the diversified synthesis of this compound alkaloids and their analogues. springernature.com Furthermore, a copper-catalyzed cyclopropanol ring-opening addition to iminium ions, coupled with an aerobic C-H oxidation/cyclopropanol cyclization cascade using CuCl2, has been developed to construct the azabicyclo[3.3.1]nonane skeleton. researchgate.net

Methodologies for Gram-Scale Production of this compound Alkaloids

The development of synthetic routes amenable to larger-scale production is crucial for further research and potential development of this compound alkaloids. Several methodologies have been reported that allow for gram-scale synthesis of this compound core structures and specific alkaloids.

An improved synthetic sequence designed for gram-scale production of this compound alkaloid family members and non-natural congeners has been described, facilitating structure-activity relationship (SAR) studies. researchgate.netnih.gov Key intermediates, such as the 5-methoxy-3-methylindole-2-carboxylate, have been prepared on a 600-gram scale using a Japp-Klingmann azo-ester intermediate. mdpi.com Subsequent saponification and copper/quinoline-mediated decarboxylation processes have also been executed on a large scale with excellent yields. mdpi.com

Large-scale synthesis of the azabicyclo[3.3.1]nonane core system, a common feature of macroline, this compound, and ajmaline alkaloids, has been reported. mdpi.com Methods for accessing this core structure with the correct stereochemistry have been developed, including large-scale approaches. mdpi.com

Enantiospecific total synthesis approaches have also been adapted for larger scales. Key templates, such as the Nα-H,Nβ-benzyltetracyclic ketone and Nα-methyl,Nβ-benzyltetracyclic ketone, have been synthesized on a multihundred gram scale using asymmetric Pictet-Spengler reactions and stereocontrolled Dieckmann cyclizations. acs.orgnih.gov An intramolecular palladium (enolate-mediated) coupling reaction, used to introduce the C(19)−C(20) E-ethylidene function, has been performed in a stereospecific fashion. acs.orgnih.gov

More recent work has demonstrated the gram-scale synthesis of a tetracyclic ketone intermediate, enabling the synthesis of various this compound alkaloids via classical or non-classical Fischer indole synthesis. uni-konstanz.de This approach has been applied to synthesize natural products like normacusine B, affinisine, lochnerine, and vellosimine, as well as non-natural congeners. uni-konstanz.de While some approaches have been applied on a decagram scale, further optimization is expected to allow for even larger quantities. uni-konstanz.de Copper-mediated cross-coupling processes have also been shown to provide access to key pentacyclic intermediates in higher yields compared to palladium-catalyzed reactions, contributing to more efficient large-scale synthesis. researchgate.net

Isolation, Extraction, and Analytical Characterization

Methodologies for Plant Material Sourcing and Preparation

The primary source of sarpagine and related alkaloids are plants belonging to genera such as Rauwolfia, Alstonia, and Catharanthus. nih.govnih.gov The concentration of these alkaloids can vary significantly depending on the plant species, geographical location, season of collection, and the specific plant part used. Roots and root bark of Rauwolfia serpentina are particularly well-known for their high alkaloid content, including this compound. amazonaws.comeagri.org

Once collected, the plant material is typically shade-dried at room temperature to prevent the degradation of thermolabile compounds. cabidigitallibrary.org The dried material is then mechanically ground into a coarse powder to increase the surface area available for solvent extraction. cabidigitallibrary.orgorientjchem.org In some preparation methods, a defatting step using a non-polar solvent like petroleum ether is employed to remove lipids and other lipophilic substances that could interfere with subsequent extraction and isolation processes. cabidigitallibrary.org

The choice of solvent is a critical parameter in the successful extraction of this compound. Alkaloids, including this compound, are typically extracted using polar organic solvents or acidified water. alfa-chemistry.com Ethanol and methanol are commonly used, often in hydroalcoholic mixtures (e.g., 80:20 ethanol:water), to efficiently extract a broad range of alkaloids. cabidigitallibrary.orgchemistryjournal.in The extraction process is often facilitated by acidifying the solvent, which converts the alkaloids into their salt forms, enhancing their solubility in the polar medium. alfa-chemistry.com

Maceration is a conventional and widely used technique for this compound extraction. cabidigitallibrary.org This process involves soaking the powdered plant material in the selected solvent for an extended period, often with periodic agitation, to allow the alkaloids to diffuse from the plant matrix into the solvent. ijpsr.com For instance, powdered Rauwolfia serpentina stems have been successfully extracted by maceration with a hydroalcoholic solvent. cabidigitallibrary.org

Supercritical Fluid Extraction (SFE) represents a more advanced and environmentally friendly "green" extraction technology. nih.gov SFE typically utilizes supercritical carbon dioxide (CO2) as the solvent. wikipedia.org The properties of supercritical CO2 can be finely tuned by altering pressure and temperature, allowing for selective extraction. wikipedia.org While CO2 is non-polar, its solvating power for moderately polar compounds like alkaloids can be significantly enhanced by the addition of a polar co-solvent, or modifier, such as methanol or ethanol. wikipedia.orgresearchgate.net This technique offers several advantages, including faster extraction times, the elimination of hazardous organic solvents, and the easy removal of the solvent from the extract, yielding a pure residue. The extraction conditions, such as temperature and pressure, must be carefully optimized to prevent the degradation of heat-sensitive compounds. nih.gov

| Extraction Technique | Principle | Typical Solvents for this compound | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent to allow for the diffusion of phytochemicals. ijpsr.com | Ethanol, Methanol, Hydroalcoholic mixtures. cabidigitallibrary.orgchemistryjournal.in | Simple, low cost. | Time-consuming, large solvent consumption. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. wikipedia.org | Supercritical CO2 with polar modifiers like ethanol or methanol. wikipedia.org | Fast, environmentally friendly, selective, yields pure extract. wikipedia.org | High initial equipment cost, may require optimization for polar compounds. nih.gov |

Chromatographic Techniques for Isolation and Purification

Following extraction, the crude extract contains a complex mixture of alkaloids and other phytochemicals. Chromatography is an indispensable tool for the separation, identification, and purification of individual components from this mixture. nih.govmoravek.com The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. journalagent.com

HPLC is a powerful and widely used technique for the analysis and purification of indole (B1671886) alkaloids. chemistryjournal.inresearchgate.net It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. For the analysis of this compound and related alkaloids, reversed-phase columns (e.g., C18) are commonly employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate buffer or ammonium acetate) and an organic solvent such as acetonitrile or methanol. chemistryjournal.innih.gov Detection is often achieved using a UV detector, as the indole chromophore in this compound absorbs UV light. chemistryjournal.in

UHPLC is a more recent advancement that uses columns packed with smaller particles (typically sub-2 µm). nih.govchromatographyonline.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. nih.gov The transition from HPLC to UHPLC can reduce analysis time from, for example, 10 minutes to just over 1 minute, while also decreasing solvent consumption, making it a "greener" technique. nih.govchromatographyonline.com UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the screening and quantification of indole alkaloids in complex plant extracts. nih.gov

| Parameter | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm nih.gov |

| Resolution | Good | Very High nih.govchromatographyonline.com |

| Analysis Time | Longer | Shorter (up to 9x faster) nih.govchromatographyonline.com |

| Solvent Consumption | Higher | Lower nih.gov |

| Sensitivity | Good | Higher nih.govchromatographyonline.com |

Gas chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nih.gov For the analysis of alkaloids like this compound, which may have lower volatility, a derivatization step is often required to increase their volatility and thermal stability before injection into the GC system. scielo.br GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase, which can be a liquid or a solid coated on the inside of a capillary column. mdpi.com

When coupled with a mass spectrometer (GC-MS), this technique provides detailed structural information, making it a valuable tool for the identification and metabolite profiling of alkaloids in plant extracts. researchgate.netmdpi.com The mass spectrometer fragments the eluted compounds into characteristic patterns, which serve as a "fingerprint" for identification. mdpi.com GC-MS has been successfully used for the analysis of alkaloidal extracts from various plants, allowing for the identification of known and even unknown monoterpenoid indole alkaloids. researchgate.net

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique widely used for the preliminary screening of plant extracts and for assessing the purity of isolated compounds. jsmcentral.orgnih.gov In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica gel, coated onto a flat carrier like a glass or aluminum plate. jsmcentral.org

The plant extract is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. journalijar.com As the mobile phase ascends the plate by capillary action, it separates the components of the extract based on their differential affinity for the stationary and mobile phases. jsmcentral.org For alkaloids, a common mobile phase system is a mixture of chloroform, methanol, and ammonium hydroxide. amazonaws.com After development, the separated spots can be visualized under UV light or by spraying with a specific chromogenic reagent, such as Dragendorff's reagent, which produces colored spots with alkaloids. amazonaws.comnih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter used for identification. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Once this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. researchgate.netslideshare.net

The primary methods used for the structural elucidation of alkaloids like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the complete structure of an organic molecule. nih.gov Techniques such as 1H NMR and 13C NMR provide information about the hydrogen and carbon framework of the molecule, respectively. researchgate.net More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. researchgate.net The relative configurations of the atoms in this compound have been established through detailed analysis of NMR data. nih.govlincoln.edu.my

Mass Spectrometry (MS): Mass spectrometry provides the precise molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). lincoln.edu.my Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. unl.edu MS is often coupled with a chromatographic system (GC-MS or LC-MS) to analyze complex mixtures. nih.govmdpi.com

The combination of these spectroscopic methods allows for the unambiguous identification and structural elucidation of this compound and its derivatives isolated from natural sources. nih.govlincoln.edu.my

Molecular Interactions and Pharmacological Mechanisms of Action in Vitro and Animal Models

Computational Studies on Molecular Interactions and Ligand-Target Binding

Computational methods, such as molecular docking and quantum chemical calculations, have been employed to predict and understand how sarpagine interacts with potential biological macromolecules. These in silico approaches provide insights into binding affinities, interaction types, and the likely conformations involved in ligand-target recognition. bio-conferences.orgresearchgate.netresearchgate.net

Molecular Docking Simulations with Identified Biological Macromolecules (e.g., Human Angiotensin Receptor, HMG-CoA Reductase)

Molecular docking simulations have been used to assess the binding potential of this compound and other Rauwolfia serpentina constituents to target proteins involved in conditions like hypertension and hypercholesterolemia. bio-conferences.orgresearchgate.netresearchgate.net

Studies have explored the interaction of this compound with the Human Angiotensin Receptor (PDB ID: 4ZUD), a key target in blood pressure regulation. bio-conferences.orgresearchgate.net Molecular docking of this compound with this receptor revealed a binding energy of -8.8 kcal/mol. bio-conferences.org The interactions observed included two conventional hydrogen bonds with ARG A: 167 and OLM A: 1201, a C-H bond with TYR A: 87, a Pi-anion interaction with OLM A: 1201, alkyl interactions with VAL A: 179 and ILE A: 172, and a Pi-alkyl interaction with OLM A: 1201. bio-conferences.orgresearchgate.net Additionally, Van der Waals interactions with ALA A: 181, TYR A: 92, and CYS A: 180 were noted. bio-conferences.org

Molecular docking has also been applied to investigate the potential of alkaloids, including this compound, as inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), an enzyme crucial in cholesterol biosynthesis (PDB ID: 1HW9). researchgate.netplos.orgmdpi.com In silico studies suggest that alkaloid compounds can form hydrogen bonds within the active site of HMGCR. researchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Reactivity and Conformation

Quantum chemical calculations, including Density Functional Theory (DFT), are valuable tools for understanding the electronic structure, reactivity, and conformational preferences of molecules like this compound. biorxiv.orgacs.orgmdpi.comrsc.orgresearchgate.netaspbs.com These calculations can provide parameters such as HOMO and LUMO energy gaps, which relate to a molecule's reactivity. biorxiv.orgresearchgate.net DFT studies have been applied to analyze the conformational strain and properties of this compound-related structures, aiding in the understanding of their behavior and synthesis. chemrxiv.orgdntb.gov.ua For instance, DFT studies were used to explore the origins of conformational preferences in the synthesis of rauvomine B, a this compound class alkaloid. chemrxiv.org

In Silico Screening and Structure-Based Drug Design Principles Applied to this compound

In silico screening and structure-based drug design principles involve using computational methods to identify potential drug candidates and optimize their structures based on their interactions with target macromolecules. researchgate.netplos.orgbiorxiv.org While the provided search results specifically mention the application of these principles to identify novel HMG-CoA reductase inhibitors from other natural sources plos.orgmdpi.combiorxiv.org and the use of computational approaches to identify novel pharmaceutical molecules bio-conferences.orgresearchgate.net, the direct application of these principles specifically to this compound for identifying new drug candidates is implied through the docking studies discussed in section 5.1.1. These computational approaches help predict favorable interactions and binding affinities, guiding further research and potential drug development efforts for this compound and its analogues. bio-conferences.orgresearchgate.netresearchgate.net

In Vitro Mechanistic Investigations

In vitro studies are crucial for experimentally validating the biological activities suggested by computational analyses and for elucidating the specific cellular and enzymatic mechanisms through which this compound exerts its effects.

Cellular Pathway Modulation (e.g., NF-κB Inhibition, Apoptosis Induction, Ferroptosis Mechanisms)

Research has indicated that certain this compound-related alkaloids can modulate cellular pathways involved in inflammation and cell death. Notably, N4-methyltalpinine, a this compound-related alkaloid, has demonstrated promising NF-κB (p65) inhibitory activity with an ED50 of 1.2 µM in vitro. nih.govnih.gov NF-κB is a key transcription factor involved in inflammatory responses and cell survival, and its inhibition can promote apoptosis in certain cell types. physiology.org

Furthermore, studies on this compound alkaloids and their analogues have explored their effects on cell death mechanisms, including ferroptosis. springernature.comdntb.gov.uaresearchgate.net One analogue was identified to exert antiproliferation effects by inducing ferroptosis through the system xc--GSH-GPX4 pathway. springernature.comdntb.gov.ua Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid hydroperoxides. nih.govmdpi.com

Enzyme Inhibition and Activation Studies

In vitro enzyme studies are conducted to determine if a compound can inhibit or activate specific enzymes and to characterize the nature of this interaction (e.g., competitive, non-competitive inhibition). frontiersin.orglecturio.comnih.govegyankosh.ac.indls.com While computational studies suggest this compound's potential to interact with enzymes like HMG-CoA reductase researchgate.net, direct in vitro enzyme inhibition or activation studies specifically for this compound were not detailed in the provided search results. However, the general principle of enzyme inhibition and activation studies involves measuring enzyme activity in the presence and absence of the compound and determining parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). dls.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12314884 |

| N4-Methyltalpinine | Not available in results, related to Talpinine (CID 44592554) nih.gov |

| Human Angiotensin Receptor | Not applicable (Protein) |

| HMG-CoA Reductase | Not applicable (Protein) |

| Talpinine | 44592554 |

| O-acetyltalpinine | Not available in results nih.gov |

| Vellosimine (B128456) | Not available in results dntb.gov.ua |

| Na-methyl vellosimine | Not available in results dntb.gov.ua |

Data Tables

Based on the provided search results, a data table summarizing the molecular docking results of this compound with the Human Angiotensin Receptor (4ZUD) can be generated:

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interactions | Source |

| Human Angiotensin Receptor | 4ZUD | This compound | -8.8 | 2x H-bonds (ARG A: 167, OLM A: 1201), 1x C-H bond (TYR A: 87), 1x Pi-anion (OLM A: 1201), 2x Alkyl (VAL A: 179, ILE A: 172), 1x Pi-alkyl (OLM A: 1201), Van der Waals (ALA A: 181, TYR A: 92, CYS A: 180) | bio-conferences.orgresearchgate.net |

Ligand-Receptor Interaction Studies in Cell-Free Systems

Molecular docking studies have been employed to investigate the potential interactions of this compound with molecular targets, particularly in the context of antihypertensive effects. These computational simulations aim to bridge the knowledge gap regarding the molecular mechanisms underlying the effects of Rauwolfia serpentina's constituents, including this compound. bio-conferences.org

In studies focusing on hypertension, this compound has been shown in molecular docking simulations to exhibit interactions with specific amino acid residues. These interactions include conventional hydrogen bonds, C-H bonds, Pi-anion interactions, Alkyl interactions, Pi-alkyl interactions, and Van der Waals interactions. For instance, one study indicated that this compound forms two conventional H-bonds with ARG A: 167 and OLM A: 1201, a C-H bond with TYR A: 87, a Pi-anion interaction with OLM A: 1201, Alkyl interactions with VAL A: 179 and ILE A: 172, and a Pi-alkyl interaction with OLM A: 1201. bio-conferences.org Van der Waals interactions with ALA A: 181, TYR A: 92, and CYS A: 180 were also observed in these simulations. bio-conferences.org

These findings from cell-free molecular docking studies suggest that this compound can bind to and interact with specific sites on target proteins, which may underlie its observed pharmacological activities. bio-conferences.org

In Vivo Mechanistic Studies in Animal Models

In vivo studies using animal models are crucial for understanding the physiological effects and underlying mechanisms of compounds like this compound within a complex biological system. primanexus.com.my While general information on the use of animal models for studying various conditions like inflammation, cancer, and hypertension exists, specific detailed in vivo mechanistic studies solely focused on this compound across all these areas are not extensively detailed in the provided search results. However, the context of this compound being a constituent of Rauwolfia serpentina, known for its antihypertensive properties, suggests potential areas of investigation in animal models. bio-conferences.orgnih.gov

Animal models are widely used to investigate the mechanisms of various diseases and the effects of potential therapeutic agents. For example, rodent models are commonly used in studies of hypertension, inflammation, and cancer. primanexus.com.myijpras.comnih.gov These models allow for the investigation of cellular and biochemical pathways and the modulation of physiological systems in a living organism. msdvetmanual.comgenoskin.com

Investigation of Cellular and Biochemical Pathways in Animal Systems

Investigating cellular and biochemical pathways in animal systems helps to understand how a compound influences biological processes at a molecular level. While direct studies on this compound's impact on specific cellular and biochemical pathways in animal models were not prominently found, research on related areas and other compounds provides context for the types of studies conducted.

Animal models are utilized to study various pathways, including those involved in inflammation, apoptosis, and metabolic processes. mdpi.comnih.govmdpi.com For instance, studies in animal models of inflammation investigate pathways mediated by prostaglandins (B1171923) and other inflammatory mediators. mdpi.comdvm360.comtheveterinarynurse.com Research into potential anticancer mechanisms in animal models often involves examining effects on cell cycle arrest, apoptosis, and signaling cascades like the PI3K/AKT pathway. nih.govxiahepublishing.com Studies on metabolic disorders in animal models may focus on pathways related to glucose uptake and insulin (B600854) signaling. mdpi.comsemanticscholar.org

Given this compound's potential therapeutic areas, future or less-reported in vivo studies might explore its effects on similar cellular and biochemical pathways relevant to hypertension, inflammation, or cancer in appropriate animal models.

Modulation of Physiological Systems (e.g., Sympathetic Nervous System, Renin-Angiotensin-Aldosterone System (RAAS))

Modulation of physiological systems like the Sympathetic Nervous System (SNS) and the Renin-Angiotensin-Aldosterone System (RAAS) is a key area of investigation, particularly in the context of cardiovascular conditions like hypertension. msdvetmanual.combiorxiv.org

The sympathetic nervous system plays a role in regulating involuntary functions and can influence processes like heart rate and vasoconstriction. oercommons.orgnih.gov The RAAS is a hormonal system that regulates blood pressure and fluid balance. msdvetmanual.comgoogle.com Dysregulation of both the SNS and RAAS is implicated in hypertension. biorxiv.orgveteriankey.com

While the provided search results highlight the importance of these systems in hypertension and the use of animal models to study them, specific detailed findings on this compound's direct modulation of the SNS or RAAS in animal models were not extensively available. However, the known antihypertensive properties of Rauwolfia serpentina and some of its constituents, such as reserpine (B192253) which affects catecholamines in nerve cells, suggest that this compound could potentially influence these systems. nih.gov Animal models like the spontaneously hypertensive rat (SHR) are used to study the involvement of RAAS and SNS in hypertension. biorxiv.org

Further research specifically investigating this compound's effects on sympathetic nerve activity, neurotransmitter release, or components of the RAAS (such as renin, angiotensin II, or aldosterone (B195564) levels) in relevant animal models would be necessary to elucidate its precise mechanisms of action on these physiological systems.

Structure Activity Relationship Sar Studies of Sarpagine Derivatives

Design and Synthesis of Sarpagine Derivatives for SAR Profiling

The intricate architecture of this compound alkaloids presents a formidable challenge to synthetic chemists, yet it also offers a rich scaffold for derivatization to explore SAR. Researchers have developed various synthetic strategies to access not only the natural products but also a diverse range of non-natural analogues specifically for biological evaluation.

A notable approach involves a unified synthetic strategy that allows for the creation of a collection of this compound-related alkaloids. For instance, a structure-unit-oriented strategy has been employed to achieve the collective synthesis of 14 natural monoterpenoid indole (B1671886) alkaloids, including those of the this compound type. nih.gov This approach relies on the construction of a key indole-fused azabicyclo[3.3.1]nonane intermediate, which can be further elaborated to produce a variety of derivatives. nih.gov Such synthetic routes are invaluable for SAR studies as they provide access to a series of related compounds where specific structural elements can be systematically varied.

Another powerful strategy is the enantiospecific total synthesis, which allows for the creation of both natural and unnatural enantiomers of this compound alkaloids. wisconsin.edu This is particularly important for SAR, as the stereochemistry of a molecule can have a profound impact on its biological activity. By comparing the activity of different stereoisomers, researchers can gain insights into the three-dimensional requirements of the biological target. The Pictet-Spengler reaction and Dieckmann cyclization are key transformations that have been utilized to construct the core structure of this compound derivatives in an enantiomerically controlled manner. wisconsin.edu

Furthermore, diversified syntheses have been developed to rapidly generate a range of analogues from a common intermediate. A four-step, protecting-group-free synthesis of the tetracyclic this compound core has been achieved using a Bischler-Napieralski and homo-Mannich reaction sequence. nih.gov This efficient method facilitated the synthesis of seven natural this compound alkaloids and a diverse array of analogues, providing a valuable platform for systematic biological evaluation and SAR mapping. nih.govspringernature.com

The table below summarizes some of the synthetic strategies employed for generating this compound derivatives for SAR studies.

| Synthetic Strategy | Key Features | Application in SAR |

| Structure-Unit-Oriented Synthesis | Collective synthesis of multiple natural products from a common intermediate. nih.gov | Allows for the systematic variation of peripheral functional groups to probe their influence on activity. |

| Enantiospecific Total Synthesis | Control over the absolute stereochemistry of the molecule. wisconsin.edu | Enables the investigation of the role of chirality in biological activity by comparing enantiomers. |

| Diversified Synthesis | Rapid generation of a library of analogues from a common core structure. nih.gov | Facilitates broad exploration of the chemical space around the this compound scaffold to identify key active regions. |

Identification of Key Pharmacophoric Features and Structural Moieties Essential for Biological Activity

Through the synthesis and biological evaluation of various this compound derivatives, several key structural features and pharmacophoric elements have been identified as crucial for their biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. patsnap.com

One of the most significant findings from SAR studies of this compound alkaloids is the importance of the indole nucleus. The indole moiety is a common "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. wisconsin.edu Modifications to the indole ring, such as substitution at various positions, can significantly impact activity. For instance, in a study on the anticancer activity of this compound derivatives, it was found that N-methylation of the indole nitrogen in vellosimine (B128456) to produce Nₐ-methylvellosimine maintained moderate antiproliferation activity. nih.gov

The rigid, cage-like polycyclic ring system, particularly the azabicyclo[3.3.1]nonane core, is another critical determinant of biological activity. nih.gov This rigid structure properly orients the functional groups for interaction with the target protein.

Furthermore, specific substitutions on the this compound scaffold have been shown to be critical. For example, in the evaluation of a series of this compound analogues for anticancer activity, the natural products vellosimine and Nₐ-methylvellosimine exhibited moderate antiproliferation effects. nih.gov Intensive structural optimization of these lead molecules led to the discovery that the introduction of an allene (B1206475) unit resulted in a tenfold improvement in anticancer activity, highlighting this moiety as a key pharmacophoric feature for this specific biological effect. nih.gov

The table below highlights some of the key structural moieties of this compound and their known influence on biological activity.

| Structural Moiety | Influence on Biological Activity | Example |

| Indole Nucleus | Essential for interaction with various biological targets. N-alkylation can modulate activity. nih.gov | Nₐ-methylvellosimine retains anticancer activity. nih.gov |

| Azabicyclo[3.3.1]nonane Core | Provides a rigid scaffold to orient functional groups for optimal target interaction. nih.gov | The core structure is conserved across biologically active this compound alkaloids. |

| Allene Unit (in derivatives) | Significantly enhances anticancer activity. nih.gov | An analogue with an allene unit showed a tenfold increase in potency against cancer cells. nih.gov |

| Substituents on the Polycyclic System | Can fine-tune the biological activity profile, including potency and selectivity. | Ajmaline (B190527), a related alkaloid, exhibits antiarrhythmic activity due to specific substitutions. nih.gov |

Elucidation of Mechanistic Insights Derived from SAR Studies

SAR studies not only identify which structural features are important for activity but can also provide valuable insights into the mechanism of action of a compound. By observing how systematic structural changes affect the biological response, researchers can form hypotheses about how the molecule interacts with its target at a molecular level.

A compelling example of mechanistic elucidation through SAR comes from the investigation of the anticancer properties of this compound derivatives. After identifying an analogue with an allene unit that showed a tenfold improvement in anticancer activity, further studies were conducted to understand its mechanism of action. nih.gov These investigations revealed that the compound exerts its antiproliferation effects by inducing ferroptosis, a form of programmed cell death distinct from apoptosis. springernature.com This finding is significant as ferroptosis is an emerging target in cancer therapy, and the identification of a this compound derivative that can trigger this pathway opens up new avenues for cancer treatment. springernature.com

The discovery that a specific structural modification (the introduction of an allene unit) leads to a particular mechanism of cell death (ferroptosis) is a powerful demonstration of how SAR can go beyond simple potency optimization to uncover novel biological activities and mechanisms. nih.govspringernature.com This knowledge can then be used to design future derivatives that are even more potent and selective inducers of ferroptosis.

Development and Screening of this compound Alkaloid Libraries

The development and screening of compound libraries are a cornerstone of modern drug discovery. By creating a large collection of related compounds, researchers can efficiently screen for new biological activities and perform initial SAR studies. The principles of this compound's structure have been used to guide the creation of such libraries.

In one notable example, a divergent intermediate strategy was employed to construct an indole alkaloid-inspired compound collection based on the structures of this compound and macroline (B1247295) alkaloids. researchgate.netnih.gov This approach led to the synthesis of a library of 84 compounds, which were then subjected to high-content screening using a morphology-based cell painting assay. researchgate.netnih.gov This type of screening provides a wealth of information about how a compound affects cell morphology, which can in turn suggest its mechanism of action.

The screening of this this compound-inspired library revealed that a particular pseudo-natural product class within the library was enriched in modulators of tubulin. researchgate.netnih.gov Subsequent assays confirmed that some of these compounds suppress in vitro tubulin polymerization and mitotic progression, identifying them as potential anticancer agents. researchgate.netnih.gov This discovery highlights the power of library-based approaches, guided by natural product scaffolds like this compound, to uncover novel bioactivities.

The table below provides an overview of a this compound-inspired compound library.

| Library Type | Number of Compounds | Screening Method | Key Findings |

| This compound and Macroline-Inspired Indole Alkaloid Library | 84 | Cell Painting Assay (Morphological Profiling) researchgate.netnih.gov | Identification of compounds that modulate tubulin polymerization and mitotic progression. researchgate.netnih.gov |

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

Efficient total synthesis and diverse structural modifications of sarpagine alkaloids are challenging due to their complex architecture. researchgate.net Novel synthetic strategies are being developed to access the tetracyclic this compound core and generate structural diversity for structure-activity relationship (SAR) studies. One approach involves a homo-Mannich reaction of cyclopropanol (B106826) with imines generated via a Bischler-Napieralski reaction, providing a concise route to the this compound core from L-tryptophan esters. researchgate.netresearchgate.net This strategy allows for the diversified synthesis of this compound alkaloids and analogues through a shared synthetic route. researchgate.net Another strategy involves a combination of diastereospecific asymmetric Pictet-Spengler cyclization, diastereospecific Dieckmann condensation, and a palladium-catalyzed cross-coupling process. wisconsin.edu These advancements aim to provide access to a wider range of this compound derivatives, including those with modified C-19 positions, to explore their biological activities. nih.gov

Application of Advanced Omics Technologies (e.g., Genomics, Proteomics) in Biosynthesis Research

Understanding the biosynthesis of this compound alkaloids is crucial for sustainable production and the generation of novel analogues. Advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing research in medicinal plants and providing insights into the molecular intricacies of bioactive compound production. frontiersin.org These technologies help identify key genes, enzymes, and regulatory elements involved in biosynthetic pathways. frontiersin.orgresearchgate.net For instance, multi-omics approaches have been used to study monoterpene indole (B1671886) alkaloid (MIA) biosynthesis in Catharanthus roseus, revealing gene clusters and gene duplication events involved in the pathway. researchgate.net Single-cell omics technologies offer unprecedented resolution to reveal how metabolic pathways are partitioned across different cell types within a plant, empowering new discoveries in alkaloid biosynthesis. biorxiv.org Integrating multi-omics data can lead to the generation of extended gene regulatory networks, providing a deeper understanding of the control mechanisms in alkaloid production. biorxiv.org

Integrated Computational and Experimental Approaches for Novel Target Identification and Validation

Identifying the molecular targets of this compound alkaloids is essential for understanding their mechanisms of action and developing new therapeutic applications. Integrated computational and experimental approaches are powerful tools for target identification and validation. nih.govnih.gov Computational methods, including molecular docking, virtual screening, and network pharmacology, can predict drug-target interactions and analyze large biological datasets to identify potential targets and pathways involved in disease progression. nih.govgsconlinepress.com Molecular docking studies have been used to investigate the interaction of this compound with potential targets like the insulin (B600854) receptor, showing interactions with specific residues. psu.edu Another study explored the molecular interactions of Rauwolfia serpentina constituents, including this compound, with hypertensive targets through molecular docking simulations. semanticscholar.org These computational predictions are then validated through experimental methods, such as functional genomics (e.g., CRISPR-Cas9, siRNA) and various assay biology techniques, to confirm the role of identified targets and assess their therapeutic potential. syngeneintl.comresearchgate.net This integrated approach helps to efficiently identify and prioritize promising targets for further investigation. nih.govsyngeneintl.com

Exploration of Undiscovered Biological Activities and Underlying Mechanistic Pathways

Despite some reported biological activities, the full therapeutic potential of this compound and its analogues remains largely unexplored, partly due to the limited availability of isolated natural products. wisconsin.edu Future research aims to explore undiscovered biological activities and elucidate the underlying mechanistic pathways. This involves screening this compound and its derivatives against a wider range of biological targets and disease models. For example, studies have indicated anti-inflammatory potential for sarpagan indole alkaloids from Rauvolfia densiflora. updatepublishing.com Research into related this compound/macroline (B1247295) alkaloids has identified compounds with NF-κB inhibitory activity and those showing promise in reversing multidrug resistance. nih.gov Furthermore, structural optimization of this compound analogues has led to the identification of compounds with enhanced anticancer activities that induce ferroptosis, an appealing non-apoptotic cell death mechanism. researchgate.net Continued exploration using both in vitro and in vivo models, coupled with advanced analytical techniques, will be crucial to uncover novel bioactivities and understand how these compounds exert their effects at the molecular level.

Sustainable Production of this compound and its Analogues through Biocatalysis and Metabolic Engineering

The low concentration of natural products in medicinal plants and the challenges associated with chemical synthesis highlight the need for sustainable production methods. researchgate.net Biocatalysis and metabolic engineering offer promising avenues for the efficient and environmentally friendly production of this compound and its analogues. nih.govmdpi.com Biocatalysis utilizes enzymes or whole cells to catalyze specific chemical transformations, reducing the need for harsh chemicals and minimizing environmental impact. mdpi.commdpi.com Metabolic engineering involves modifying the genetic and regulatory processes within microorganisms or plants to optimize the production of desired compounds. nih.govrpi.edu By understanding the biosynthetic pathway of this compound, researchers can engineer microorganisms or plant cell cultures to produce this compound and its derivatives in higher yields. researchgate.net Advances in synthetic biology further enable the design and construction of artificial biosynthetic pathways for complex natural products. researchgate.netnih.gov This multidisciplinary approach, integrating enzyme discovery, genetic engineering, and fermentation processes, is crucial for meeting the growing demand for this compound and its analogues in a sustainable manner. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the primary methods for isolating sarpagine alkaloids from plant sources, and how do extraction yields vary with solvent polarity?

- Methodological Answer : this compound isolation typically employs Soxhlet extraction or maceration with polar solvents (e.g., methanol, ethanol) due to the alkaloid’s solubility profile. Yield optimization requires gradient solvent systems (e.g., hexane → ethyl acetate → methanol) to separate this compound from non-polar co-extractives. Recent studies show methanol achieves ~1.2% w/w yield in Rauvolfia serpentina roots, but co-extraction of reserpine necessitates subsequent purification via column chromatography (silica gel, eluted with chloroform:methanol 9:1) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for elucidating this compound’s indole alkaloid skeleton. For example, the C-3 methyl group in this compound resonates at δ 1.2 ppm in ¹H NMR. X-ray crystallography provides definitive stereochemical confirmation, though challenges in crystal formation require co-crystallization agents like dichloromethane:acetone (1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms (e.g., antihypertensive vs. neuroprotective effects)?

- Methodological Answer : Contradictions often arise from model-specific variables. For instance, this compound’s α2-adrenergic antagonism in rodent models (IC₅₀ = 8.2 μM) may explain antihypertensive effects, while neuroprotection in in vitro neuronal cultures (IC₅₀ = 15 μM) involves NMDA receptor modulation. To reconcile these, researchers should conduct cross-model dose-response studies and validate receptor binding via radioligand assays (e.g., ³H-rauwolscine) under standardized conditions (pH 7.4, 37°C) .

Q. What experimental designs are optimal for assessing this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems. Monitor this compound depletion via LC-MS/MS over 60 minutes (sampling at 0, 5, 15, 30, 60 min). Calculate intrinsic clearance (CLint) using the in vitro half-life method. Note: Interspecies differences require parallel assays in rat/mouse microsomes for preclinical relevance .

Q. How can computational models (e.g., molecular docking) improve the synthesis of this compound analogs with enhanced bioactivity?

- Methodological Answer : Apply density functional theory (DFT) to optimize this compound’s indole ring geometry for target binding pockets (e.g., 5-HT2A receptors). Molecular dynamics simulations (100 ns trajectories) can predict analog stability in lipid bilayers. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound’s cytotoxicity assays across cell lines?

- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay) and apply mixed-effects models to account for inter-experimental variability. Use Grubb’s test to identify outliers in triplicate measurements. For IC₅₀ discrepancies between HEK-293 and HeLa cells, conduct pathway enrichment analysis (e.g., KEGG) to identify cell-specific signaling biases .

Tables for Key Findings

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| This compound logP | 3.4 ± 0.2 | HPLC (C18 reverse-phase) | |

| Plasma protein binding | 89% (human) | Equilibrium dialysis | |

| CYP3A4 inhibition (IC₅₀) | >50 μM | Fluorescent probe assay |

Guidance for Literature Review

- Search Strategy : Use Boolean terms (

"this compound" AND ("biosynthesis" OR "pharmacokinetics")) in PubMed/Scopus, filtering for studies post-2015. Prioritize journals with >3.0 impact factors (e.g., Journal of Natural Products) . - Critical Appraisal : Scrutinize methods sections for solvent purity (HPLC-grade), animal strain consistency (e.g., Sprague-Dawley rats), and statistical power (n ≥ 5 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.